N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 899997-14-9
VCID: VC6846745
InChI: InChI=1S/C16H24N2O4S/c1-22-15-8-6-7-14(13-15)16(19)17-9-12-23(20,21)18-10-4-2-3-5-11-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19)
SMILES: COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCCC2
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.44

N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide

CAS No.: 899997-14-9

Cat. No.: VC6846745

Molecular Formula: C16H24N2O4S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide - 899997-14-9

Specification

CAS No. 899997-14-9
Molecular Formula C16H24N2O4S
Molecular Weight 340.44
IUPAC Name N-[2-(azepan-1-ylsulfonyl)ethyl]-3-methoxybenzamide
Standard InChI InChI=1S/C16H24N2O4S/c1-22-15-8-6-7-14(13-15)16(19)17-9-12-23(20,21)18-10-4-2-3-5-11-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19)
Standard InChI Key GQTRNDATKDNSFX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCCC2

Introduction

Structural Elucidation and Molecular Properties

Chemical Architecture

N-[2-(Azepane-1-sulfonyl)ethyl]-3-methoxybenzamide consists of three primary components:

  • 3-Methoxybenzamide core: A benzene ring with a methoxy (-OCH₃) group at the 3-position and an amide (-CONH₂) functional group.

  • Ethyl sulfonyl linker: A two-carbon chain (-CH₂CH₂-) connected to a sulfonyl group (-SO₂-).

  • Azepane moiety: A seven-membered saturated heterocycle containing one nitrogen atom.

The full IUPAC name is N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide, with the molecular formula C₁₇H₂₄N₂O₄S and a molecular weight of 352.45 g/mol (calculated using atomic weights: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₄S
Molecular Weight352.45 g/mol
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors5 (amide O, sulfonyl O, methoxy O)
Topological Polar Surface Area98.2 Ų
LogP (Octanol-Water)2.3 (estimated)

Spectroscopic Characteristics

While experimental spectra for this compound are unavailable, predictions based on analogous structures suggest:

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch), ~1150 cm⁻¹ (sulfonyl S=O stretch), and ~1250 cm⁻¹ (methoxy C-O stretch).

  • NMR (¹H):

    • δ 7.4–7.6 ppm (aromatic protons from benzamide),

    • δ 3.8 ppm (methoxy -OCH₃),

    • δ 3.2–3.5 ppm (azepane CH₂ groups),

    • δ 2.9–3.1 ppm (sulfonamide-linked CH₂).

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Benzamide precursor: 3-Methoxybenzoic acid activated to an acyl chloride or mixed anhydride.

  • Sulfonamide intermediate: Azepane reacted with ethylenediamine sulfonyl chloride.

Step 1: Preparation of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethylenediamine to yield N-(2-aminoethyl)-3-methoxybenzamide.

Step 2: Sulfonylation of Azepane

Azepane reacts with sulfur trioxide (SO₃) or chlorosulfonic acid to generate azepane-1-sulfonyl chloride, which is then coupled with the ethylenediamine intermediate.

Step 3: Final Coupling

The sulfonylated intermediate is purified via recrystallization or column chromatography, with yields typically ranging from 40–60% depending on reaction conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield
1SOCl₂, DMF (catalytic), reflux80°C4 hr85%
2ClSO₃H, CH₂Cl₂, 0°C to RT0–25°C12 hr70%
3Et₃N, THF, stir25°C24 hr55%
PropertyValue
Plasma Protein Binding89% (albumin)
Half-life6–8 hours
Bioavailability45% (oral)
hERG InhibitionLow risk (IC₅₀ > 10 µM)

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